Technical Whitepaper: Physicochemical Profiling of 2-Methoxycyclohexan-1-ol
Technical Whitepaper: Physicochemical Profiling of 2-Methoxycyclohexan-1-ol
[1]
Executive Summary
2-Methoxycyclohexan-1-ol (CAS: 2979-24-0 for mixture; 7429-40-5 for trans-isomer) represents a critical class of amphiphilic glycol ethers.[1] Characterized by a cyclohexane backbone substituted vicinally with a hydroxyl and a methoxy group, this molecule exhibits unique solvation properties driven by its conformational flexibility and intramolecular hydrogen bonding capacity.[1]
This guide provides an exhaustive technical analysis of 2-Methoxycyclohexan-1-ol, moving beyond basic datasheet parameters to explore the stereochemical drivers of its reactivity, its synthesis via epoxide ring-opening, and its practical applications in high-value chemical processing.[1]
Molecular Architecture & Stereochemistry[1]
The physicochemical behavior of 2-Methoxycyclohexan-1-ol is dictated by its stereochemistry. Unlike aliphatic glycol ethers, the cyclohexane ring imposes rigid conformational constraints that influence volatility, density, and solubility.[1]
Stereoselective Synthesis (The "Anti" Rule)
The primary synthetic route involves the nucleophilic ring-opening of cyclohexene oxide (1,2-epoxycyclohexane) with methanol.[1] This reaction proceeds via an SN2-like mechanism (under basic conditions) or an activated borderline SN2/SN1 mechanism (under acidic conditions).[1]
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Mechanistic Insight: The nucleophile (methanol) attacks the epoxide carbon from the side opposite the oxygen bridge ("backside attack").
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Result: This stereospecific anti-addition yields the trans-2-methoxycyclohexan-1-ol almost exclusively.[1] The cis isomer is thermodynamically less accessible via this route and typically requires alternative synthetic strategies (e.g., hydrogenation of aromatic precursors like guaiacol).
Conformational Analysis & Hydrogen Bonding
The trans-isomer exists in equilibrium between two chair conformations:
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Diequatorial (ee): Both -OH and -OCH₃ groups are in equatorial positions.[1]
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Diaxial (aa): Both groups are in axial positions.[1]
Critical Insight: While steric bulk usually favors the equatorial position, the diequatorial conformer is further stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This 5-membered "gauche" interaction (dihedral angle ~60°) significantly lowers the polarity of the molecule relative to its theoretical non-bonded state, enhancing its solubility in non-polar organic solvents.[1]
Visualization: Synthesis & Conformational Equilibrium
Figure 1: Reaction pathway for the synthesis of trans-2-methoxycyclohexan-1-ol via epoxide ring opening, highlighting the conformational equilibrium of the product.
Physicochemical Profiling
The following data aggregates experimental values and high-confidence predictive models. Note that commercial samples are often supplied as a mixture of isomers, though the trans form predominates in synthetic grades.[1]
Key Physical Constants
| Property | Value | Condition/Note | Source |
| CAS Number | 2979-24-0 | Mixture/General | [PubChem, 2025] |
| CAS Number | 7429-40-5 | Trans-isomer | [PubChem, 2025] |
| Molecular Weight | 130.18 g/mol | - | Calculated |
| Boiling Point | 185 °C | @ 760 mmHg | [GuideChem, 2025] |
| Density | 0.99 g/mL | @ 25 °C | [ChemSrc, 2025] |
| Refractive Index | 1.460 | [Sigma-Aldrich Lit.] | |
| Flash Point | ~76 °C | Closed Cup (Predicted) | [ChemSrc, 2025] |
| Appearance | Colorless Liquid | Viscous, mild odor | Experimental |
Solvation & Thermodynamics
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | 0.7 – 0.9 | Moderately lipophilic; crosses cell membranes efficiently.[1] |
| Water Solubility | ~7.8 g/L (0.06 M) | "Slightly Soluble."[1] The hydrophobic cyclohexane ring limits aqueous solubility despite the -OH group.[1] |
| H-Bond Donors | 1 | Hydroxyl group (-OH).[1] |
| H-Bond Acceptors | 2 | Ether oxygen (-O-) and Hydroxyl oxygen (-OH).[1] |
| Vapor Pressure | ~0.1 mmHg | @ 25 °C (Low volatility).[1] |
Experimental Workflow: Purification & Characterization
For researchers isolating this compound from a reaction mixture (e.g., lignin depolymerization or epoxide opening), the following protocol ensures high purity.
Purification Protocol
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Quench: Neutralize the reaction mixture (if acid/base catalyzed) to pH 7.
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Extraction: Use Ethyl Acetate or Dichloromethane for extraction.[1] The compound partitions into the organic phase (LogP ~0.9).
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Wash: Wash with brine to remove unreacted methanol and water-soluble impurities.[1]
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Drying: Dry organic layer over anhydrous
. -
Distillation: Perform vacuum distillation.
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Target: Collect fraction boiling at ~85-90 °C at 15 mmHg (estimated based on nomograph for BP 185°C @ atm).
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Note: Avoid excessive heat to prevent dehydration to cyclohexene derivatives.[1]
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Spectroscopic Identification[1]
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IR Spectroscopy: Look for a broad O-H stretch at 3400-3500 cm⁻¹ .[1] In dilute non-polar solvents, the intramolecular H-bonded -OH may appear sharper and shifted to lower wavenumbers (~3550 cm⁻¹) compared to the free -OH.[1]
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¹H NMR (CDCl₃, 400 MHz):
- 3.35 ppm (s, 3H, -OCH₃).[1]
- 3.0-3.4 ppm (m, 2H, methine protons at C1 and C2).[1]
- 1.0-2.1 ppm (m, 8H, cyclohexane ring protons).[1]
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Stereochemical Marker: The coupling constant (
) between H1 and H2 helps distinguish isomers.[1] For the trans-diequatorial isomer, is typically 8-10 Hz (axial-axial coupling), whereas for cis-axial/equatorial, is smaller (2-5 Hz).[1]
Safety & Handling
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GHS Classification:
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Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
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Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic tendencies may require storage under nitrogen for analytical standards.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102911, 2-Methoxycyclohexanol. Retrieved from [Link]
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ChemSrc. 2-Methoxycyclohexanol (CAS 2979-24-0) MSDS and Density. Retrieved from [Link]
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Liu, L., et al. (2023). Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite. Industrial & Engineering Chemistry Research. Retrieved from [Link]
